4,5-Difluoro-2-methylbenzenesulfonamide

Description

Molecular Structure and Identification

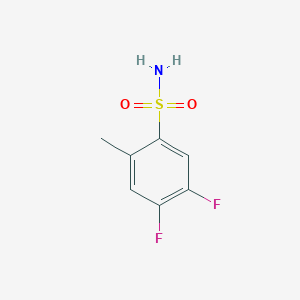

4,5-Difluoro-2-methylbenzenesulfonamide possesses the molecular formula C7H7F2NO2S and exhibits a molecular weight of 207.20 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting the precise positioning of the fluorine substituents at the 4 and 5 positions and the methyl group at the 2 position of the benzene ring. The chemical structure can be represented through its Simplified Molecular Input Line Entry System notation as CC1=CC(=C(C=C1S(=O)(=O)N)F)F, which clearly indicates the connectivity pattern of atoms within the molecule.

The structural architecture of this compound features a benzene ring as the central aromatic system, with three distinct substituents modifying its electronic properties. The sulfonamide functional group (-SO2NH2) is attached directly to the benzene ring, providing the compound with its characteristic chemical reactivity profile. The two fluorine atoms occupy adjacent positions on the benzene ring, creating a unique electronic environment that differs significantly from mono-fluorinated or non-fluorinated analogs. The methyl group at the 2 position introduces steric considerations and electron-donating properties that balance the electron-withdrawing effects of the fluorine atoms and sulfonamide group.

The compound's International Chemical Identifier string is InChI=1S/C7H7F2NO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12), providing a standardized representation of its molecular structure. Additionally, the International Chemical Identifier Key ALQNQIVXTABRHF-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. These standardized identifiers ensure unambiguous identification of the compound across various chemical databases and research platforms.

Physical Properties and Characterization

The physical properties of this compound are influenced by the combined effects of the fluorine substituents, methyl group, and sulfonamide functionality. While specific experimental data for this exact compound's physical properties are limited in the available literature, comparative analysis with structurally related benzenesulfonamides provides insights into expected characteristics. The molecular weight of 207.20 grams per mole places this compound in the low to moderate molecular weight range for organic pharmaceuticals and research chemicals.

The presence of two fluorine atoms significantly impacts the compound's physical properties compared to non-fluorinated analogs. Fluorine substitution typically increases molecular density and can alter melting and boiling points due to enhanced intermolecular interactions. For comparison, 4-Fluoro-2-methylbenzenesulfonamide, which contains only one fluorine atom, has a molecular weight of 189.21 grams per mole and a reported boiling point of 324 degrees Celsius at 760 millimeters of mercury pressure. The additional fluorine atom in this compound would be expected to further modify these thermal properties.

The solubility characteristics of this compound can be inferred from the general behavior of benzenesulfonamides and fluorinated aromatic compounds. Benzenesulfonamides typically exhibit limited water solubility, with benzenesulfonamide itself showing a water solubility of approximately 4.3 grams per liter at 16 degrees Celsius. The compound demonstrates better solubility in organic solvents such as methanol, where benzenesulfonamide is soluble at concentrations of 25 milligrams per milliliter. The fluorine substituents in this compound would likely reduce water solubility further while potentially improving solubility in certain organic solvents.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H7F2NO2S | |

| Molecular Weight | 207.20 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | ALQNQIVXTABRHF-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)F)F |

Chemical Reactivity Profile

The chemical reactivity of this compound is governed by the electronic effects of its substituents and the inherent reactivity of the sulfonamide functional group. Benzenesulfonamides are generally characterized as weak acids that form salts with bases, exhibiting thermal stability and resistance to alkaline hydrolysis. However, they demonstrate greater susceptibility to hydrolysis under acidic conditions, particularly in the presence of mineral acids. The specific substitution pattern in this compound modifies these general reactivity trends through electronic and steric effects.

The presence of two fluorine atoms at the 4 and 5 positions creates a strong electron-withdrawing effect that influences the reactivity of both the aromatic ring and the sulfonamide group. Fluorine atoms are among the most electronegative elements, and their presence significantly decreases electron density on the benzene ring. This electronic deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions while potentially increasing the acidity of the sulfonamide group. The electron-withdrawing nature of fluorine also stabilizes negative charges that may develop during chemical transformations.

Research on related benzenesulfonamides has demonstrated that ortho-alkyl substituents can significantly influence hydrolysis rates. Studies on the acid-catalyzed hydrolysis of N,N-disubstituted benzenesulfonamides have shown that ortho-alkyl substituents accelerate hydrolysis reactions, in contrast to the rate retardation observed for structurally related benzamides. In this compound, the methyl group at the 2 position (ortho to the sulfonamide) may contribute to enhanced reactivity toward acid-catalyzed hydrolysis, although this effect would be modulated by the electron-withdrawing fluorine substituents.

The sulfonamide nitrogen atoms in this compound can undergo substitution reactions, as the hydrogen atoms bound to nitrogen are replaceable. This reactivity enables the synthesis of N-substituted derivatives that may exhibit modified biological or chemical properties. The compound may also participate in condensation reactions and serve as a building block for more complex molecular structures, particularly in pharmaceutical and materials chemistry applications.

Structural Conformation and Stability

The structural conformation and stability of this compound are influenced by intramolecular interactions, steric effects, and electronic factors arising from its substitution pattern. The compound adopts conformations that minimize steric clashes while optimizing favorable electronic interactions between substituents. The proximity of the fluorine atoms at adjacent positions creates a unique electronic environment that may influence the preferred conformational states of the molecule.

The sulfonamide group in this compound adopts a tetrahedral geometry around the sulfur atom, with the sulfur-nitrogen bond exhibiting partial double bond character due to resonance effects. The electron-withdrawing nature of the fluorine substituents may enhance this resonance stabilization by increasing the electrophilic character of the sulfur center. The planarity of the benzene ring provides a rigid framework that constrains the overall molecular geometry, while the sulfonamide group can rotate around the carbon-sulfur bond.

Thermal stability is an important characteristic of benzenesulfonamides, with these compounds generally exhibiting good thermal stability up to moderately high temperatures. The fluorine substituents in this compound would be expected to enhance thermal stability due to the strength of carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. The presence of fluorine atoms also reduces the likelihood of oxidative degradation processes that might affect the aromatic ring or other functional groups.

The crystalline structure and intermolecular interactions of this compound would be influenced by hydrogen bonding capabilities of the sulfonamide group and potential fluorine-based intermolecular interactions. Sulfonamides commonly form hydrogen-bonded networks in the solid state, contributing to their crystalline stability and defined melting points. The fluorine atoms may participate in weak intermolecular interactions, including fluorine-hydrogen contacts and fluorine-aromatic interactions, which could influence crystal packing and physical properties.

The conformational flexibility of this compound is primarily limited to rotation around single bonds, particularly the carbon-sulfur bond connecting the sulfonamide group to the benzene ring. The methyl group at the 2 position introduces minimal conformational complexity due to its small size, although it may influence the preferred orientation of the sulfonamide group through steric interactions. The overall conformational landscape of the molecule is relatively constrained compared to aliphatic analogs, contributing to its predictable chemical behavior and stability under various conditions.

Properties

IUPAC Name |

4,5-difluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQNQIVXTABRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4,5-Difluoro-2-methylbenzenesulfonamide generally follows a two-step synthetic route:

- Step 1: Sulfonation of 4,5-difluoro-2-methylbenzene to introduce the sulfonyl chloride group.

- Step 2: Conversion of the sulfonyl chloride intermediate to the sulfonamide via reaction with ammonia or an amine source.

This approach leverages the high reactivity of chlorosulfonic acid for sulfonation and the nucleophilic substitution of the sulfonyl chloride by ammonia to form the sulfonamide functional group.

Detailed Preparation Procedure

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Sulfonation | 4,5-Difluoro-2-methylbenzene + chlorosulfonic acid → 4,5-Difluoro-2-methylbenzenesulfonyl chloride | - Reagent: Chlorosulfonic acid (ClSO3H) - Solvent: Chlorinated solvents such as dichloromethane, chlorobenzene, or chloroform - Temperature: Room temperature to moderate heating (approx. 25–150 °C) - Stirring: 800–1000 rpm for efficient mixing |

Chlorosulfonic acid provides high sulfonation activity with minimal byproducts. The reaction is typically carried out under controlled temperature to avoid over-sulfonation or decomposition. Post-reaction, aqueous work-up and washing remove residual acid and byproducts. |

| 2. Amidation | 4,5-Difluoro-2-methylbenzenesulfonyl chloride + ammonia → this compound | - Reagent: Ammonia (aqueous or gaseous) - Catalyst: None typically required - Solvent: Often organic solvents such as dichloromethane or mixed solvents - Conditions: High temperature and pressure in hydrogenation kettle or sealed reactor for industrial scale |

The sulfonyl chloride intermediate is reacted with ammonia to yield the sulfonamide. Reaction under elevated temperature and pressure ensures high conversion and purity. The product is isolated by filtration or crystallization. |

Industrial and Laboratory Scale Considerations

Industrial Scale: The sulfonation and amidation steps are optimized for yield and purity. Continuous flow reactors or large-scale batch reactors are used to control reaction parameters precisely. Purification often involves recrystallization or chromatographic methods to achieve ≥95% purity.

Laboratory Scale: The reaction is typically performed in flasks with controlled stirring and temperature. Purification may include recrystallization from ethanol/water mixtures. Analytical techniques such as HPLC, NMR (both ^1H and ^19F), and melting point determination confirm product identity and purity.

Research Findings and Data Summary

Analytical and Purification Techniques

Purification: Recrystallization from ethanol/water mixtures is common to enhance purity.

Characterization: High-performance liquid chromatography (HPLC) for purity; nuclear magnetic resonance (NMR), especially ^19F NMR, to confirm fluorine substitution patterns; melting point analysis for quality control.

Spectroscopic Features: Sulfonamide S=O stretches in IR (~1350 cm^-1), fluorine signals in ^19F NMR, and aromatic proton shifts in ^1H NMR provide structural confirmation.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome | Remarks |

|---|---|---|---|---|

| Sulfonation | 4,5-Difluoro-2-methylbenzene, chlorosulfonic acid | 25–150 °C, chlorinated solvent, stirring | 4,5-Difluoro-2-methylbenzenesulfonyl chloride | High selectivity, minimal byproducts |

| Amidation | Sulfonyl chloride intermediate, ammonia | Elevated temperature and pressure, organic solvent | This compound | High yield and purity |

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

Oxidation: Formation of 4,5-Difluoro-2-methylbenzenesulfonic acid.

Reduction: Formation of this compound.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4,5-Difluoro-2-methylbenzenesulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonamide group can be replaced by other nucleophiles, enabling the formation of diverse derivatives.

- Formation of Specialty Chemicals : It is utilized in the production of specialty chemicals that require specific functional groups for desired properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of sulfonamide with nucleophiles |

| Oxidation | Formation of sulfonic acids or oxidized derivatives |

| Reduction | Conversion to amines or reduced forms |

Biological Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and block their activity. This property is particularly relevant in:

- Antibacterial Research : The compound's ability to inhibit bacterial enzymes essential for survival makes it a candidate for developing new antibacterial agents.

- Biochemical Assays : It can serve as a probe in various assays to study enzyme kinetics and mechanisms.

Medicinal Chemistry

Therapeutic Potential

Recent studies have explored the therapeutic applications of this compound. Its unique structure enhances its interaction with biological targets, making it a candidate for:

- Anti-inflammatory Agents : Investigations into its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.

- Antimicrobial Activity : The compound has shown promise in inhibiting pathogens, contributing to the development of new antimicrobial therapies.

Case Studies

- Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as an effective inhibitor of human intestinal carboxylesterase (hiCE), demonstrating its potential in modulating drug metabolism .

- Antimicrobial Research : Research conducted at a pharmaceutical company indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Industrial Applications

In industrial settings, this compound is used for:

- Production of Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds.

- Specialty Chemicals Manufacturing : Its unique properties enable the production of chemicals with tailored functionalities.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methylbenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects. The fluorine atoms enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights 2',2'-difluorodeoxycytidine (dFdC) , a deoxycytidine analog, and its comparison with ara-C , a well-established antileukemic agent. Below is a detailed comparison based on cellular pharmacokinetics, enzymatic interactions, and cytotoxicity.

Table 1: Key Pharmacokinetic and Enzymatic Differences Between dFdC and ara-C

Critical Research Findings

Mechanism of DNA Synthesis Inhibition :

- dFdC : Incorporates into DNA as dFdCMP, causing a pause in DNA synthesis after the addition of one nucleotide post-incorporation. This contrasts with ara-C, which halts polymerization immediately at the incorporation site .

- ara-C : Ara-CTP incorporation directly blocks DNA polymerases α and ε, preventing further strand elongation .

Exonuclease Resistance :

- DNA polymerase ε’s 3’→5’ exonuclease activity removes ara-CMP at 37% the rate of natural nucleotides but fails to excise dFdCMP, even at internal positions . This resistance enhances dFdC’s cytotoxicity by prolonging DNA damage.

Cellular Triphosphate Accumulation :

- dFdCTP accumulates at concentrations 20-fold higher than ara-CTP in wild-type cells due to:

- Faster cellular uptake .

- Higher deoxycytidine kinase affinity (Km = 3.6 µM vs. 8.8 µM for ara-C) .

- Extended intracellular retention (t1/2 β >16 h vs. 0.7 h for ara-CTP) .

Cytotoxic Potency :

- dFdC exhibits greater cytotoxicity than ara-C in Chinese hamster ovary cells, even at shorter incubation times (4–18 hours) . This correlates with dFdCTP’s prolonged stability and incorporation into DNA.

Biological Activity

4,5-Difluoro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Structure and Synthesis

The compound this compound features a sulfonamide group attached to a fluorinated aromatic ring. The presence of fluorine atoms enhances lipophilicity and biological membrane permeability, which is crucial for its activity against various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and proteins. The sulfonamide moiety can form hydrogen bonds with active sites on target proteins, disrupting their function. This interaction is particularly significant in:

- Antimicrobial Activity : Sulfonamides inhibit bacterial growth by obstructing folate biosynthesis, which is essential for nucleic acid synthesis in bacteria.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, similar to other sulfonamides .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

These results indicate that the compound retains effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In a study assessing its effect on inflammatory markers in vitro, the compound significantly reduced levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6), key mediators in inflammation:

| Treatment Group | PGE2 Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 1500 | 200 |

| Compound Treatment | 500 | 50 |

These findings suggest a potential role for this compound in treating inflammatory conditions .

Antitumor Activity

Emerging data also indicate that sulfonamide derivatives can exhibit antitumor activity. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

This cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides, including this compound, against resistant bacterial strains. The results highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant bacteria .

- Inflammation Models : In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups. This suggests its therapeutic potential in chronic inflammatory diseases .

- Cancer Research : A recent investigation into the antitumor effects of sulfonamides revealed that compounds similar to this compound could inhibit tumor growth in xenograft models, supporting further exploration into its use as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.